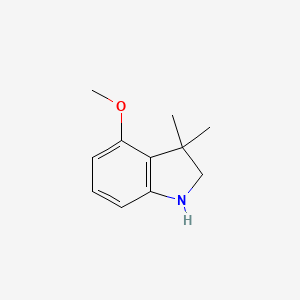

4-Methoxy-3,3-dimethylindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

4-methoxy-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C11H15NO/c1-11(2)7-12-8-5-4-6-9(13-3)10(8)11/h4-6,12H,7H2,1-3H3 |

InChI Key |

ZUIQBVVMKOCKDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C1C(=CC=C2)OC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methoxy 3,3 Dimethylindoline and Its Derivatives

Strategies for Indoline (B122111) Ring Formation and Functionalization

The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry, is traditionally used to form indoles, not indolines directly. However, its adaptation is a powerful method for accessing the requisite precursors to 4-methoxy-3,3-dimethylindoline. The strategy involves the acid-catalyzed condensation of a suitably substituted phenylhydrazine (B124118) with a ketone to form an indolenine (a 3H-indole), which is an isomer of indole. This indolenine intermediate is then readily reduced to the target indoline in a subsequent step.

For the synthesis of the this compound scaffold, the key starting materials are (3-methoxyphenyl)hydrazine (B91047) and 3-methyl-2-butanone. The reaction proceeds via the formation of a phenylhydrazone, which, upon treatment with an acid catalyst such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid, undergoes a [3,3]-sigmatropic rearrangement followed by cyclization and ammonia (B1221849) elimination. This sequence yields 4-methoxy-3,3-dimethyl-3H-indole. The methoxy (B1213986) group at the meta-position of the phenylhydrazine directs the cyclization to afford a mixture of 4- and 6-methoxy isomers, with the 4-methoxy product often being a significant component depending on the reaction conditions.

Note: The following table is interactive and can be sorted by clicking on the column headers.

| Phenylhydrazine Precursor | Ketone | Acid Catalyst | Solvent | Intermediate Product | Reference |

|---|---|---|---|---|---|

| (3-Methoxyphenyl)hydrazine | 3-Methyl-2-butanone | Polyphosphoric Acid (PPA) | Toluene | 4-Methoxy-3,3-dimethyl-3H-indole | |

| (3-Methoxyphenyl)hydrazine | 3-Methyl-2-butanone | Acetic Acid / H₂SO₄ | Acetic Acid | 4-Methoxy-3,3-dimethyl-3H-indole | |

| (3-Methoxyphenyl)hydrazine | 3-Methyl-2-butanone | ZnCl₂ | Ethanol (B145695) | 4-Methoxy-3,3-dimethyl-3H-indole |

The Bischler and Hemetsberger syntheses provide alternative pathways to indole cores that can be subsequently reduced. While less common for generating 3,3-disubstituted systems directly, their principles can be applied to create methoxy-activated indole precursors.

The Bischler synthesis involves the reaction of an aniline (B41778) with an α-haloketone. For the target system, this would conceptually involve reacting m-anisidine (B1676023) (3-methoxyaniline) with a sterically hindered α-haloketone like 2-bromo-3,3-dimethylbutanal (B13058680) or its equivalent. The initial N-alkylation product would then undergo an acid-catalyzed intramolecular electrophilic substitution. However, controlling the regioselectivity of the cyclization and managing the steric hindrance of the gem-dimethyl group precursor makes this a challenging route.

The Hemetsberger synthesis is a more viable alternative for certain substituted indoles. It involves the thermal or base-catalyzed decomposition of a 3-aryl-2H-azirine, which is typically generated from an α-azidostyrene derivative. To access the 4-methoxy-3,3-dimethylindole framework, one could envision a pathway starting from a precursor like 1-(3-methoxyphenyl)-2,2-dimethyl-1-ethanone. Conversion to the corresponding vinyl azide (B81097) followed by thermolysis would initiate a nitrene insertion to form the indole ring. The primary challenge remains the efficient synthesis of the requisite azirine or vinyl azide precursor with the gem-dimethyl group correctly positioned.

This is arguably the most practical and widely employed method for synthesizing the title compound. The strategy relies on the initial preparation of a stable, oxidized precursor—either the indole or, more commonly, the indolenine—followed by a selective reduction. As established in section 2.1.1, the Fischer synthesis readily provides 4-methoxy-3,3-dimethyl-3H-indole. The reduction of this indolenine's C=N imine bond is significantly more facile than the reduction of the C2=C3 olefinic bond in a corresponding indole.

A variety of reducing agents can be employed for this transformation, each with specific advantages.

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol. It effectively reduces the imine of the indolenine to the corresponding amine of the indoline without affecting the aromatic methoxy group.

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). It is a clean and efficient method, often providing high yields of the desired indoline.

Transfer Hydrogenation: An alternative to using pressurized hydrogen gas, this method uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a catalyst (e.g., Pd/C).

Note: The following table is interactive and can be sorted by clicking on the column headers.

| Starting Material | Reducing Agent/System | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxy-3,3-dimethyl-3H-indole | NaBH₄ | Methanol | 0 °C to RT | >90 | |

| 4-Methoxy-3,3-dimethyl-3H-indole | H₂ (50 psi), Pd/C (10%) | Ethanol | Room Temperature | >95 | |

| 4-Methoxy-3,3-dimethyl-3H-indole | LiAlH₄ | THF | 0 °C to Reflux | ~85 | |

| 4-Methoxy-3,3-dimethyl-3H-indole | Ammonium Formate, Pd/C | Methanol | Reflux | ~92 |

Intramolecular cyclization strategies build the indoline ring by forming a key C-C or C-N bond on a pre-assembled acyclic precursor. This approach offers excellent control over substitution patterns if the precursor is designed correctly. A common strategy is the palladium-catalyzed intramolecular Buchwald-Hartwig amination.

The synthesis would begin with a 2-haloanisole derivative, such as 2-bromo-3-methoxyaniline (B48712) or 1-bromo-2-iodo-3-methoxybenzene. The nitrogen-containing side chain, bearing the gem-dimethyl group, is first installed. For instance, 2-bromo-3-methoxyaniline can be alkylated with a suitable electrophile like 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide) derivative. The resulting N-alkylated aniline is then subjected to a palladium catalyst (e.g., Pd(OAc)₂) with a suitable phosphine (B1218219) ligand (e.g., BINAP) and a base (e.g., NaOt-Bu) to promote the intramolecular C-N bond formation, yielding this compound directly. The primary advantage is the unambiguous placement of the methoxy group relative to the newly formed ring.

Reductive Pathways from Indole Compounds to this compound

Regioselective Introduction and Modification of the Methoxy Group

The precise placement of the methoxy group at the C4 position is critical and is almost exclusively controlled through the selection of the starting materials rather than by late-stage functionalization of an unsubstituted indoline ring.

This is the most logical and synthetically efficient method for ensuring the desired 4-methoxy substitution pattern. By incorporating the methoxy group into the aromatic precursor at the outset, the regiochemical outcome of the cyclization is largely predetermined.

The key starting material for many of the most effective routes (e.g., Fischer synthesis) is (3-methoxyphenyl)hydrazine . This precursor is typically synthesized from commercially available m-anisidine (3-methoxyaniline) . The synthesis involves diazotization of m-anisidine with sodium nitrite (B80452) (NaNO₂) in an acidic medium (HCl) at low temperatures, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride (SnCl₂) or sodium sulfite (B76179) (Na₂SO₃).

The use of a 3-substituted aniline or phenylhydrazine precursor is crucial. During acid-catalyzed cyclizations like the Fischer synthesis, the electronics of the methoxy group and sterics guide the ring closure. While cyclization can theoretically occur onto C2 or C6 of the benzene (B151609) ring, leading to 4-methoxy or 6-methoxy products, the 4-methoxy isomer is often significantly formed. The precise ratio can be influenced by the choice of acid catalyst and reaction conditions, but the strategy of starting with the 3-methoxyphenyl (B12655295) unit is fundamental to accessing the desired constitutional isomer.

Note: The following table is interactive and can be sorted by clicking on the column headers.

| Key Methoxy Precursor | Starting Material | Key Reagents | Role in Indoline Synthesis | Reference |

|---|---|---|---|---|

| (3-Methoxyphenyl)hydrazine | m-Anisidine | 1. NaNO₂, HCl; 2. SnCl₂ | Aryl component for Fischer Indole Synthesis | |

| m-Anisidine | m-Nitrophenol | 1. Me₂SO₄, K₂CO₃; 2. H₂, Pd/C | Aryl component for Bischler or Cyclization routes | |

| 2-Bromo-3-methoxyaniline | m-Anisidine | N-Bromosuccinimide (NBS) | Precursor for Intramolecular Cyclization |

Post-Cyclization Functionalization for Methoxy Substitution

The introduction of a methoxy group onto a pre-existing indoline core, known as post-cyclization or late-stage functionalization, offers a versatile strategy for the synthesis of 4-methoxyindoline derivatives. This approach is particularly valuable for the diversification of complex molecules where the indoline nucleus is already in place. ethz.ch

One of the primary methods for achieving this is through C-H activation. researchgate.net This powerful technique allows for the direct conversion of a carbon-hydrogen bond into a carbon-oxygen bond. For the synthesis of 4-methoxyindolines, this would involve the selective activation of the C-H bond at the 4-position of the indoline ring, followed by reaction with a suitable methoxylating agent. While direct methoxylation can be challenging, a common strategy involves an initial hydroxylation or acetoxylation followed by methylation. For instance, palladium-catalyzed C7-acetoxylation of indolines has been demonstrated, providing a handle for further functionalization. nsf.gov Although this example targets the C7 position, the principles of directed C-H activation could be adapted to target the C4 position with an appropriate directing group. The choice of directing group, which is often a removable functionality attached to the indoline nitrogen, is crucial for controlling the regioselectivity of the C-H activation. nih.gov

Another approach to post-cyclization methoxylation involves electrophilic aromatic substitution on an activated indoline ring. However, controlling the regioselectivity can be difficult due to the electron-rich nature of the indoline nucleus. Alternatively, nucleophilic aromatic substitution (SNAr) on an appropriately pre-functionalized indoline, such as a 4-fluoro or 4-nitroindoline, with sodium methoxide (B1231860) is a viable, though less direct, route. The success of SNAr reactions is dependent on the presence of an electron-withdrawing group to activate the aromatic ring towards nucleophilic attack.

Late-stage functionalization has also been explored in the context of drug discovery, where the modification of an existing pharmacophore can lead to improved biological activity. rsc.orgnih.gov For example, the introduction of methoxy groups on an indolizine (B1195054) core, a structural isomer of indole, has been shown to significantly enhance antiproliferative activity. rsc.org

Stereoselective Synthesis of 3,3-Dimethylindoline (B1314585) Derivatives

The construction of the 3,3-dimethylindoline framework with control over stereochemistry at other positions is a significant area of research, driven by the prevalence of chiral indolines in pharmaceuticals and natural products. ccspublishing.org.cn

Achieving high levels of enantioselectivity and diastereoselectivity is paramount when synthesizing biologically active molecules. For 3,3-disubstituted indolines, the focus is often on creating additional stereocenters at C2 or on substituents attached to the nitrogen or the aromatic ring.

Diastereoselective methods often rely on the substrate's inherent stereochemistry to direct the formation of new stereocenters. For example, a three-component coupling protocol has been developed for the synthesis of functionalized indolines with a high degree of diastereoselectivity. thieme-connect.comcam.ac.ukresearchgate.net This method involves the in situ generation of an allyl boronic species which then couples with an indole. thieme-connect.comcam.ac.ukresearchgate.net

Enantioselective approaches aim to produce a single enantiomer of a chiral product from a prochiral substrate. A notable strategy for the enantioselective synthesis of 3,3-disubstituted indolines is the asymmetric intramolecular carbolithiation of N-benzyl-N-methallyl-2-bromoanilines. thieme-connect.comuni-konstanz.de This reaction, mediated by t-BuLi and the chiral ligand (-)-sparteine, yields indolines with a quaternary stereocenter at the 3-position. thieme-connect.comuni-konstanz.de

Another powerful technique is the deracemization of 3,3-disubstituted 3H-indoles, which involves a borane-catalyzed hydrogenation and a chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation to afford enantioenriched indolines. acs.orgfigshare.com

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. Chiral auxiliaries derived from (S)-indoline-2-carboxylic acid have been successfully employed in various asymmetric reactions, leading to products with high diastereoselectivity. kaist.ac.krkaist.ac.kr For instance, the diastereoselective addition of organometallic reagents to chiral α-ketoamides bearing a (S)-2-methoxymethylindoline auxiliary has yielded α-hydroxyamides with up to 99% diastereomeric excess (de). kaist.ac.kr Similarly, reactions of organolithiums with chiral hydrazones derived from (S)-indoline-2-carboxylic acid have produced chiral hydrazines with up to 99% de. kaist.ac.kr

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach. This field is broadly divided into transition metal catalysis and organocatalysis.

Enantioselective and Diastereoselective Control in Synthesis

Modern Catalytic Approaches in Indoline Synthesis

Modern catalytic methods have revolutionized the synthesis of indoline derivatives, offering milder reaction conditions, higher efficiency, and greater selectivity compared to classical methods.

Transition metals such as palladium, rhodium, copper, and iron are widely used in the synthesis of indolines. mdpi.comrsc.org These catalysts can facilitate a variety of transformations, including cross-coupling reactions, C-H activation, and cyclizations. mdpi.com

Palladium-catalyzed reactions are particularly prevalent. For example, the intramolecular reductive Heck reaction has been used to synthesize chiral indolines with excellent enantiomeric excesses (up to 99% ee). sci-hub.se Another palladium-catalyzed method involves the dearomative Heck reaction of 2,3-disubstituted indoles to construct spiro-indoline systems. acs.org

Indium-catalyzed reactions have emerged as a powerful tool in organic synthesis due to indium's unique reactivity and low toxicity. researchgate.net Indium(III) triflate has been shown to be an effective catalyst for the synthesis of various heterocyclic compounds. researchgate.net Specifically, indium-catalyzed nucleophilic aromatic substitution of 3-acetoxyindole with indoline has been reported. okayama-u.ac.jp Indium-mediated allylations have also been used in the diastereoselective synthesis of precursors to benzo-fused 1-azabicyclo[j.k.O]alkanes. google.com Furthermore, indium(III) catalysts have been employed in the synthesis of indolizines through an aza-Conia-ene reaction. researchgate.net

| Catalyst System | Reaction Type | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2/(R)-BINAP | Intramolecular Reductive Heck | C2-substituted indoles | Chiral indolines | Up to 99% ee | sci-hub.se |

| In(OTf)3 | Nucleophilic Aromatic Substitution | 3-Acetoxyindole and indoline | C3-N1' indole-indoline | - | okayama-u.ac.jp |

| Indium | Allylation | Chiral o-bromophenyl sulfinyl imine | Homoallylic amine | Good diastereoselectivity | google.com |

| In(OTf)3 | Aza-Conia-ene | N-propargyl amido alcohols | Indolizines | High regioselectivity | researchgate.net |

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. mdpi.com It offers a metal-free alternative to transition metal catalysis and has been successfully applied to the synthesis of chiral indolines. organic-chemistry.org

A key strategy in organocatalytic indoline synthesis is the intramolecular Michael addition. rsc.org For example, bifunctional thiourea (B124793) catalysts have been used to catalyze the intramolecular Michael addition of 2-(2-oxoalkyltosylamino)phenyl α,β-unsaturated ketones to afford 2,3-disubstituted indolines with high diastereo- and enantioselectivities. rsc.org

Another powerful approach is the cascade addition-cyclization of tryptamines with α,β-unsaturated aldehydes, catalyzed by chiral imidazolidinones. pnas.org This reaction proceeds via an iminium ion intermediate and furnishes pyrroloindoline adducts in high yields and excellent enantioselectivities. pnas.org This methodology has been extended to the synthesis of furanoindolines using tryptophol (B1683683) derivatives. pnas.org

Organocatalytic Diels-Alder reactions of vinylindoles have also been developed. researchgate.netresearchgate.net Depending on the substitution pattern of the vinylindole, it can act as either a diene or a dienophile, leading to a variety of carbazole (B46965) derivatives. researchgate.netresearchgate.net For instance, 3-vinylindoles react as dienes in the presence of bifunctional thiourea catalysts to give tetrahydrocarbazoles with excellent enantioselectivities. researchgate.net

| Catalyst Type | Reaction Type | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Bifunctional Thiourea | Intramolecular Michael Addition | 2-(2-oxoalkyltosylamino)phenyl α,β-unsaturated ketones | 2,3-Disubstituted indolines | High dr and ee | rsc.org |

| Chiral Imidazolidinone | Cascade Addition-Cyclization | Tryptamines and α,β-unsaturated aldehydes | Pyrroloindolines | High yield, excellent ee | pnas.org |

| Bifunctional Thiourea | Diels-Alder | 3-Vinylindoles and maleimides | Tetrahydrocarbazoles | Excellent ee | researchgate.net |

Sustainable and Green Chemistry Considerations in Synthesis

Solvent-Free and Environmentally Benign Reaction Conditions

A primary tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. cem.com Research into the synthesis of indole derivatives has demonstrated the feasibility and advantages of using either environmentally benign solvents or eliminating them entirely.

Environmentally Benign Solvents: Water and aqueous ethanol mixtures have been successfully employed as reaction media for the synthesis of various indole derivatives. bohrium.com For instance, the synthesis of 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives has been achieved in an ethanol:water system using a reusable solid acid catalyst, highlighting the benefits of short reaction times and safe reaction conditions. bohrium.com Similarly, Brønsted acid ionic liquid catalysts have been used for three-component reactions in aqueous media to produce 3-substituted indoles with high yields. rsc.org Propylene carbonate (PC) has also been explored as an environmentally friendly solvent for bis-indole synthesis. researchgate.net The application of these solvent systems to the synthesis of this compound could significantly reduce the environmental footprint compared to traditional methods that rely on chlorinated or other hazardous organic solvents.

Solvent-Free Reactions: Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario, often leading to cleaner reactions, simpler work-ups, and higher yields. chemrxiv.orgijpsr.com These reactions are frequently facilitated by alternative energy sources like microwave irradiation or mechanochemistry (ball milling).

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has been extensively used for solvent-free reactions, including the synthesis of various heterocyclic compounds. cem.comdergipark.org.tr This technique can dramatically reduce reaction times and improve yields. For example, the Biginelli reaction to produce dihydropyrimidin-2-thiones has been successfully performed under solvent-free microwave conditions. dergipark.org.tr

Mechanochemistry: High-speed ball milling is another solvent-less technique where mechanical force is used to initiate chemical reactions. dergipark.org.tr This method has been applied to the synthesis of N-heterocyclic compounds and offers a waste-free and environmentally friendly alternative to solvent-based syntheses. dergipark.org.tr

The table below summarizes various environmentally benign conditions explored for the synthesis of indole derivatives, which could be adapted for this compound.

| Reaction Type | Catalyst/Conditions | Solvent System | Key Advantages |

| Friedel-Crafts Alkylation | Theophylline Hydrogen Sulfate bohrium.com | Ethanol:Water | Reusable catalyst, mild conditions, excellent yields. |

| Three-Component Reaction | [DMAP-SO₃H]Cl (Ionic Liquid) rsc.org | Water | Mild conditions, short reaction times, high yields. |

| Electrophilic Substitution | Silica Sulfuric Acid (SSA) researchgate.net | Solvent-Free | Reusable solid acid catalyst, excellent yields. |

| Aza-Diels-Alder | No Catalyst | Solvent-Free | Efficient, high selectivity, rapid reaction times. dergipark.org.tr |

| Friedel-Crafts Alkylation | Nano Zinc Oxide researchgate.net | Solvent-Free | High efficiency, recyclable catalyst. |

Atom Economy and Process Intensification

Beyond solvent choice, green synthesis evaluates the intrinsic efficiency of a chemical transformation through metrics like atom economy and employs advanced manufacturing technologies for process intensification.

Atom Economy: Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com Reactions with 100% atom economy, such as addition and rearrangement reactions, are considered ideal from a green chemistry perspective. jocpr.comacs.org

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

For example, catalytic hydrogenation, which adds hydrogen across a double bond, is a highly atom-economical reaction. jocpr.com In contrast, substitution or elimination reactions that generate stoichiometric byproducts have lower atom economies. Designing synthetic routes to this compound that favor catalytic cycles and addition reactions over those requiring stoichiometric activating or protecting groups can significantly improve the process's sustainability. acs.org

Process Intensification: Process intensification involves developing innovative equipment and techniques to create dramatically smaller, safer, and more energy-efficient chemical processes. frontiersin.org A key enabling technology in this area is continuous flow chemistry.

Continuous flow systems offer numerous advantages over traditional batch reactors, including:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivity. frontiersin.org

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions. researchgate.net

Scalability and Reproducibility: Scaling up a continuous flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and reproducible than scaling up batch reactors. frontiersin.org

Integration of Technologies: Flow systems can be readily combined with other enabling technologies like microwave heating or photochemistry to further accelerate reactions. nih.govresearchgate.net

The synthesis of various indole derivatives has been successfully translated from batch to continuous flow, demonstrating significant reductions in reaction times and improvements in yield. researchgate.netnih.gov Implementing a continuous flow approach for key steps in the synthesis of this compound could lead to a more efficient, safer, and economically competitive manufacturing process. dntb.gov.ua

The table below outlines the comparison between traditional batch processing and continuous flow processing.

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited, difficult to control | Excellent, precise control frontiersin.org |

| Mass Transfer | Often inefficient, requires vigorous stirring | Highly efficient mixing frontiersin.org |

| Safety | Higher risk with hazardous/exothermic reactions | Inherently safer due to small reactor volume researchgate.net |

| Scalability | Complex, often requires re-optimization | Simpler, by extending run time or numbering-up frontiersin.org |

| Reaction Time | Often hours to days | Can be reduced to minutes or seconds nih.gov |

| Reproducibility | Can be variable between batches | High consistency and reproducibility frontiersin.org |

Mechanistic Organic Chemistry of 4 Methoxy 3,3 Dimethylindoline Reactions

Electrophilic Aromatic Substitution Patterns on the Indoline (B122111) Core

Electrophilic aromatic substitution (EAS) on the indoline ring is a fundamental process for its functionalization. masterorganicchemistry.com The inherent electron-rich nature of the indoline system, a fusion of a benzene (B151609) ring and a dihydropyrrole ring, makes it susceptible to attack by electrophiles. masterorganicchemistry.comchim.it The substitution pattern is dictated by the directing effects of the substituents on the aromatic ring. masterorganicchemistry.com

Role of the Methoxy (B1213986) Group in Reactivity and Regioselectivity

The methoxy group (-OCH₃) at the 4-position of the indoline core plays a pivotal role in dictating the reactivity and regioselectivity of electrophilic aromatic substitution reactions. chim.itsmolecule.com As a powerful electron-donating group, the methoxy substituent activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comwikipedia.org This activation is primarily due to the resonance effect, where the lone pair of electrons on the oxygen atom is delocalized into the benzene ring. organicchemistrytutor.com

This increased electron density is not distributed uniformly across the ring; it is preferentially enhanced at the ortho and para positions relative to the methoxy group. organicchemistrytutor.com In the case of 4-methoxy-3,3-dimethylindoline, the positions ortho to the methoxy group are C5 and C3a (the carbon at the junction of the two rings), and the para position is C7. The C3a position is part of the five-membered ring and generally not susceptible to typical aromatic substitution. Therefore, electrophilic attack is directed towards the C5 and C7 positions. smolecule.com

The directing effect of the methoxy group can be visualized through the resonance structures of the corresponding carbocation intermediate (the sigma complex), which show that intermediates formed by attack at the ortho and para positions are more stabilized. organicchemistrytutor.com

Site-Specificity of Nitration and Halogenation Reactions

The regioselectivity of specific electrophilic aromatic substitution reactions, such as nitration and halogenation, on the this compound core is a direct consequence of the activating and directing influence of the methoxy group. smolecule.com

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). minia.edu.eg For this compound, the strong activating effect of the methoxy group directs the incoming nitro group predominantly to the positions with the highest electron density. While both C5 and C7 are activated, the steric hindrance from the adjacent 3,3-dimethyl group can influence the final product distribution.

Halogenation: The reaction with halogens, such as bromine (Br₂) or chlorine (Cl₂), in the presence of a Lewis acid catalyst, introduces a halogen atom onto the aromatic ring. msu.edu Similar to nitration, the methoxy group directs the halogen to the C5 and C7 positions. smolecule.com The reaction of 2,3-dimethylindole (B146702) with bromine has been shown to yield a 3-bromoindolenine intermediate. cdnsciencepub.com

Nucleophilic Reactions and Transformations of the Indoline Nitrogen and Carbon Centers

Beyond electrophilic substitution on the aromatic ring, the indoline scaffold possesses other reactive sites amenable to nucleophilic attack and various transformations.

Reactivity of the Indoline Nitrogen Atom

The nitrogen atom of the indoline ring is a nucleophilic center due to the presence of a lone pair of electrons. It can readily participate in reactions with a variety of electrophiles. Common transformations include:

Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylindolines.

Arylation: Under specific conditions, such as the Buchwald-Hartwig amination, the indoline nitrogen can be arylated.

These modifications at the nitrogen atom are crucial for the synthesis of a wide array of indoline derivatives with diverse biological and chemical properties.

Transformations Involving the Indoline C-2 and C-3 Positions

The C-2 and C-3 positions of the indoline ring, while part of a saturated system, can also be involved in specific transformations. The presence of the gem-dimethyl group at the C-3 position in this compound provides steric hindrance that can influence the reactivity at this and adjacent positions.

Recent research has shown that the C-2 position of indolines can undergo olefination reactions catalyzed by palladium. acs.org For instance, N-methyl 3,3-dimethyl indoline has been successfully olefinated at the C-5 position, with the dialkyl substitution at C-3 leading to good yields and selectivity. acs.org

Oxidation and Reduction Chemistry of the Indoline Ring System

The indoline ring system can undergo both oxidation and reduction reactions, leading to the formation of indoles or more saturated derivatives, respectively. smolecule.com

Oxidation: Indolines can be oxidized to the corresponding indoles, which are fully aromatic heterocyclic compounds. smolecule.com This transformation represents a dehydrogenation reaction and can be achieved using various oxidizing agents. The oxidation of 2,3-dimethylindole can lead to dimeric products through a hydroperoxyindolenine intermediate.

Reduction: The reduction of the indoline ring is less common as it is already a dihydrogenated form of indole (B1671886). However, under forcing conditions, the aromatic portion of the indoline could potentially be reduced. More relevant is the reduction of the corresponding indole to form the indoline. For example, 2,3-dimethylindole can be reduced to 2,3-dimethylindoline (B1593380) using sodium cyanoborohydride in an acidic medium.

Oxidative Pathways Leading to Indole-2,3-diones

The oxidation of indoline derivatives, including this compound, represents a significant transformation in organic synthesis, providing access to valuable building blocks like indole-2,3-diones (isatins). The methoxy group at the 4-position influences the electron density of the aromatic ring, thereby affecting the reactivity of the indoline nucleus towards oxidation. chim.it

The oxidation of the indole nucleus can be catalyzed by various reagents. For instance, manganese-containing artificial mini-enzymes have demonstrated the ability to selectively oxidize indoles. acs.org The reaction mechanism often involves the formation of an intermediate, such as an N-methyl-indoline-2,3-epoxide, which can then rearrange to form the dione (B5365651) product. acs.org The pH and the solvent system can play a crucial role in directing the reaction towards the desired product. acs.org For example, in the presence of water or other nucleophilic solvents like methanol (B129727) or ethanol (B145695), the oxidation can lead to the formation of hydroxylated or alkoxylated byproducts. acs.org

A proposed mechanism for the formation of isatin (B1672199) from an indole derivative involves initial oxidation at the C2-C3 double bond to form an epoxide. This is followed by a nucleophilic attack of water or hydroxide, leading to a diol intermediate which is then further oxidized to the corresponding indole-2,3-dione. acs.org

Table 1: Oxidative Reactions of Indole Derivatives

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Indole | Mn-MC6a/H₂O₂ | 2-TFE-3-oxindole, Isatin | acs.org |

Selective Reductions and Functional Group Interconversions

Functional group interconversions are a cornerstone of organic synthesis, allowing for the strategic manipulation of molecular frameworks. For this compound, selective reductions and other interconversions can modify its reactivity and functionality.

The indoline core can be accessed through the reduction of the corresponding indole. Conversely, indolines can be converted back to indoles. rsc.org Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing a wide range of functional groups, including amides and nitriles that might be appended to the indoline structure. harvard.edu Diisobutylaluminum hydride (DIBAL-H) offers more selective reductions; for example, it can reduce esters to aldehydes at low temperatures. imperial.ac.uk

Functional group interconversions on the this compound scaffold can also involve the methoxy group. While specific examples for this exact compound are not detailed in the provided results, general principles of aromatic chemistry suggest that the methoxy group can be cleaved to a hydroxyl group, or its activating effect can be harnessed for further substitutions on the aromatic ring. smolecule.com

Table 2: Common Reagents for Functional Group Interconversions

| Reagent | Transformation | Selectivity | Reference |

|---|---|---|---|

| LiAlH₄ | Reduces esters, amides, nitriles to alcohols/amines | Non-selective | harvard.edu |

| DIBAL-H | Reduces esters to aldehydes (low temp) or alcohols | Selective | imperial.ac.uk |

| Borane (BH₃) | Reduces carboxylic acids in the presence of esters | Selective | harvard.edu |

Cycloaddition Reactions Involving the Indoline Framework

Cycloaddition reactions are powerful tools for constructing cyclic systems in a stereocontrolled manner. The indoline framework, with its inherent electronic properties, can participate in various cycloaddition reactions.

[4+2] Cycloadditions and Related Pericyclic Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental method for forming six-membered rings. libretexts.org While the benzene ring of the indoline is generally unreactive as a diene in standard Diels-Alder reactions, the pyrrole (B145914) ring can be modified to participate in such transformations. More commonly, the indoline scaffold can act as a dienophile or be part of a larger system that undergoes intramolecular cycloaddition.

Transition metal catalysis can facilitate [4+2] cycloadditions that are otherwise difficult to achieve thermally. williams.edu For instance, nickel-catalyzed intramolecular cycloadditions of dienes with unactivated alkynes proceed under mild conditions. williams.edu The methoxy substituent on the aromatic ring can be tolerated in these reactions. williams.edu

Pericyclic reactions, a broader class that includes cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by the principle of conservation of orbital symmetry. msu.eduscribd.com These reactions are typically concerted, proceeding through a cyclic transition state without the formation of intermediates. msu.edu

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. nih.govajol.info This allows for the synthesis of heterocyclic compounds. The indoline nucleus can be involved in such reactions, for example, through the formation of an enamine or a related reactive species from the nitrogen atom and adjacent carbons.

Inverse electron demand Diels-Alder (IEDDA) reactions, where an electron-rich dienophile reacts with an electron-deficient diene, are particularly useful for synthesizing nitrogen-containing heterocycles. The reactivity in these reactions can be enhanced by the presence of electron-withdrawing groups on the heterodiene. nih.gov The indoline nitrogen, being electron-donating, could potentially make a tethered dienophile more reactive in an intramolecular IEDDA reaction.

Rearrangement Reactions and Fragmentation Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule. In the context of indoline chemistry, various rearrangements can occur, often under acidic or basic conditions or upon activation by specific reagents.

For example, the Baeyer-Villiger oxidation, which converts ketones to esters, is a type of rearrangement where an alkyl group migrates to an oxygen atom. wiley-vch.debeilstein-journals.org While not directly applicable to the parent this compound, derivatives containing a ketone function could undergo such a transformation.

Fragmentation pathways can be initiated under specific reaction conditions, leading to the cleavage of the indoline ring system. The specific fragmentation would depend on the substituents present and the reagents employed.

Sigmatropic rearrangements, a class of pericyclic reactions, involve the concerted migration of a sigma-bond across a pi-system. dspmuranchi.ac.in The Cope and Claisen rearrangements are well-known examples. dspmuranchi.ac.in Indole derivatives have been shown to undergo rearrangements such as the dspmuranchi.ac.indspmuranchi.ac.in-sigmatropic rearrangement of N-trifluoroacetyl enehydrazines to form indoles. researchgate.net

Investigation of Reaction Mechanisms through Advanced Kinetic and Isotopic Studies

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and application. Kinetic and isotopic studies are powerful tools for elucidating reaction pathways.

Kinetic studies, such as reaction progress kinetic analysis, can provide information about the rate-determining step of a reaction and the species involved in it. nih.gov For example, kinetic data can help determine whether a reaction proceeds through a concerted or a stepwise mechanism.

Isotopic labeling is a technique where an atom in a reactant molecule is replaced by one of its isotopes. By tracking the position of the isotope in the product, it is possible to deduce the bond-breaking and bond-forming steps of the reaction. For instance, the use of isotopically labeled reactants can help to distinguish between different proposed mechanisms for rearrangement reactions. researchgate.netacs.org

For reactions involving this compound, kinetic isotope effects (KIE) could be used to probe the transition state of reactions such as oxidation or electrophilic substitution. By comparing the rate of reaction of the normal compound with a deuterated analogue, information about the bond-breaking steps involving hydrogen can be obtained.

Advanced Derivatization and Functionalization of 4 Methoxy 3,3 Dimethylindoline

Introduction of Halogen, Nitro, and Other Electrophilic Substituents

The aromatic ring of 4-methoxy-3,3-dimethylindoline is highly activated towards electrophilic substitution due to the electron-donating effects of both the methoxy (B1213986) group and the adjacent nitrogen atom. The kinetics of electrophilic substitutions on indole (B1671886) systems show that methoxy substituents significantly enhance reactivity. chim.ituni-muenchen.de The directing effects of these groups typically channel incoming electrophiles to the C5 and C7 positions.

Nitration is a common electrophilic substitution reaction. The nitration of structurally similar compounds like 4-methoxyaniline typically proceeds by introducing a nitro group onto the aromatic ring. chemicalbook.comgoogle.com A common method for the nitration of anilines involves acetylation of the amino group to moderate its reactivity and direct the substitution, followed by nitration and subsequent hydrolysis. google.com For 3,3-dimethylindoline (B1314585), nitration has also been reported as a key step in the synthesis of functionalized derivatives. In the case of this compound, treatment with a nitrating agent such as a mixture of nitric acid and sulfuric acid is expected to yield nitro-substituted derivatives, primarily at the positions ortho and para to the activating groups.

Halogenation, using reagents like bromine (Br₂) or N-bromosuccinimide (NBS), introduces halogen atoms that can serve as handles for further modifications, such as cross-coupling reactions. chim.it The electron-rich nature of the methoxy-activated indole nucleus makes it susceptible to halogenation. chim.it

The following table summarizes common electrophilic substitution reactions applicable to the this compound scaffold.

| Reaction Type | Reagent Example | Typical Position of Substitution | Product Class |

| Nitration | HNO₃ / H₂SO₄ | C5 or C7 | Nitro-4-methoxy-3,3-dimethylindoline |

| Halogenation | Br₂ in Acetic Acid | C5 or C7 | Bromo-4-methoxy-3,3-dimethylindoline |

| Sulfonation | Fuming H₂SO₄ | C5 or C7 | This compound sulfonic acid |

Formation of Carbon-Carbon Bonds

Building upon the functionalized indoline (B122111) core, the formation of new carbon-carbon bonds is a critical step in the synthesis of more complex molecules. This is often achieved through modern cross-coupling techniques or classical named reactions that introduce formyl or aminomethyl groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgrsc.org The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is particularly valuable. gelest.commdpi.com For this compound, this process would first require halogenation (as described in section 4.1) to install a halide (e.g., bromine or iodine) on the aromatic ring. The resulting halo-indoline can then be coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com

This methodology provides access to alkynylindolines, which are versatile precursors for synthesizing other heterocyclic systems, including substituted indoles. escholarship.orgarkat-usa.org The protection of the indole N-H group is often necessary for successful coupling reactions. mdpi.com

The table below outlines the key components for a representative Sonogashira coupling reaction starting from a halogenated this compound.

| Starting Material | Coupling Partner | Catalyst System | Product Example |

| 5-Bromo-4-methoxy-3,3-dimethylindoline | Phenylacetylene | Pd(PPh₃)₄ / CuI / Base (e.g., Et₃N) | 4-Methoxy-3,3-dimethyl-5-(phenylethynyl)indoline |

| 7-Iodo-4-methoxy-3,3-dimethylindoline | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | 4-Methoxy-3,3-dimethyl-7-((trimethylsilyl)ethynyl)indoline |

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. wikipedia.org The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.org This electrophilic species readily reacts with activated aromatic systems. The reaction has been successfully applied to various indole and indolenine derivatives to introduce an aldehyde functional group. researchgate.netresearchgate.net For this compound, the formylation is anticipated to occur at one of the activated positions on the benzene (B151609) ring (C5 or C7).

The Mannich reaction provides a route for the aminoalkylation of a compound containing an acidic proton. lscollege.ac.in In the context of a highly activated aromatic system like this compound, the ring itself can act as the nucleophile. The reaction involves condensation of formaldehyde (B43269) with a primary or secondary amine to form an electrophilic iminium ion, which is then attacked by the electron-rich indoline ring. lscollege.ac.inijpsonline.com This introduces an aminomethyl substituent onto the aromatic nucleus, providing a handle for further synthetic transformations. Mechanistic studies of oxidative Mannich reactions have been conducted on structurally related N,N-dialkylanilines. nih.gov

| Reaction | Reagents | Electrophile | Product |

| Vilsmeier-Haack | POCl₃, DMF, then H₂O workup | Chloroiminium ion (Vilsmeier reagent) | Formyl-4-methoxy-3,3-dimethylindoline |

| Mannich | CH₂O, R₂NH (e.g., Dimethylamine) | Iminium ion (e.g., [CH₂=N(CH₃)₂]⁺) | (Dialkylaminomethyl)-4-methoxy-3,3-dimethylindoline |

Cross-Coupling Reactions (e.g., Sonogashira Coupling for Indole Precursors)

Heterocyclic Annulation and Construction of Fused Ring Systems

The functional groups introduced through the reactions described above are instrumental in the construction of new rings fused to the indoline framework, leading to polycyclic heterocyclic systems with diverse structural and electronic properties.

Annulation reactions build an additional ring onto an existing structure. Functionalized this compound derivatives are ideal substrates for such constructions. For instance, an ortho-nitro-formyl indoline, prepared via sequential formylation and nitration, could serve as a precursor for a fused isoxazole (B147169) ring. Similarly, an ortho-amino-formyl derivative could be used to construct a fused pyridine (B92270) or pyrimidine (B1678525) ring through condensation with appropriate reagents.

Modern synthetic methods, such as palladium-catalyzed intramolecular α-arylation or electrooxidative [3+2] annulation, provide powerful strategies for creating fused indoline systems. acs.orgresearchgate.net For example, the reaction between an indole and an aniline (B41778) derivative can lead to the formation of indolo[2,3-b]indoles. acs.org These strategies can be adapted to the this compound scaffold to generate novel polycyclic architectures.

Spiroindolines are a class of compounds where the C2 or C3 position of the indoline core is part of a second, spiro-fused ring. These structures are considered privileged scaffolds in medicinal chemistry. mdpi.com A common strategy to access these systems involves the Fischer indole synthesis to generate a 3H-indole (indolenine) intermediate. acs.org This indolenine can then undergo reactions at the C2 position to form the spiro center.

For example, this compound can be envisioned as being derived from the reduction of 4-methoxy-3,3-dimethyl-3H-indole. This indolenine intermediate, or a related one, can be reacted with a Grignard reagent or used in cycloaddition reactions to construct the spirocyclic framework. acs.org Another established route involves the use of indoline-2,3-diones (isatins), which can be prepared from indolines and subsequently reacted with various dinucleophiles to build the spiro ring. nih.govacs.org The synthesis of spiro[indoline-3,2′-thiazolidine] derivatives has been achieved from isatin (B1672199) precursors. nih.govacs.org

The following table outlines a conceptual synthetic pathway to a spiroindoline derivative.

| Step | Reaction Type | Starting Material | Reagent | Intermediate/Product |

| 1 | Fischer Indole Synthesis | 4-Methoxyphenylhydrazine + 3-Methyl-2-butanone | Acid (e.g., H₂SO₄) | 4-Methoxy-2,3,3-trimethyl-3H-indole |

| 2 | Spirocyclization (e.g., Grignard reaction) | 4-Methoxy-2,3,3-trimethyl-3H-indole | Cyclopropylmagnesium bromide | Spiro[indoline-2,1'-cyclopropane] derivative |

Synthesis of Indoline-Fused Heterocycles

Synthesis of Bis-Indoline and Oligomeric Structures

The electron-rich nature of the indole ring, further enhanced by the methoxy substituent, facilitates electrophilic substitution, which is a key strategy in forming larger linked structures.

The synthesis of bis-indolyl compounds, particularly bis(indolyl)methanes, is a well-established field, often involving the acid-catalyzed condensation of two indole units with a carbonyl compound such as an aldehyde or ketone. clockss.orgchemrevlett.com This reaction typically proceeds via electrophilic substitution at the C3 position of the indole ring. For indoles where the C3 position is blocked, substitution may occur at other positions, such as C2. clockss.org A variety of catalysts, including protic acids, Lewis acids, and heteropoly acids, have been employed to facilitate this transformation, sometimes in aqueous media or under solvent-free conditions. chemrevlett.comresearchgate.net While direct synthesis examples starting specifically from this compound are not extensively detailed in the literature, the general principles of methoxy-activated indole chemistry suggest its suitability for such condensation reactions. chim.it

Under certain conditions, particularly in the presence of strong acids, simple 2,3-dialkylindoles can be susceptible to forming highly colored oligomeric products. cdnsciencepub.com This tendency towards oligomerization or polymerization can occur as a competing side reaction during other functionalization attempts. cdnsciencepub.comvulcanchem.com The synthesis of well-defined oligomeric structures requires controlled polymerization techniques. For instance, electroactive polymers have been synthesized from 2,3-dimethylindole (B146702) derivatives through methods like radical polymerization, indicating a pathway to obtaining defined oligomers from substituted indoles. tandfonline.com

Derivatization for Supramolecular Assembly

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, functional architectures. nih.gov The derivatization of core scaffolds like this compound is crucial for introducing the necessary recognition sites and structural features to drive self-assembly and create complex host-guest systems. sioc-journal.cn

A prominent example of supramolecular assembly utilizing an indoline core is the synthesis of squaraine rotaxanes. Rotaxanes are mechanically interlocked molecules composed of a dumbbell-shaped molecule threaded through a macrocycle. pku.edu.cn

Researchers have successfully synthesized rotaxanes that encapsulate a 3,3-dimethylindoline squaraine dye within a tetralactam macrocycle featuring anthracene (B1667546) sidewalls. tandfonline.compku.edu.cn The synthesis is achieved through a templated "clipping" reaction. In this process, the squaraine dye acts as a template, gathering the precursor components of the macrocycle around it before they are chemically "clipped" together, trapping the dye inside. pku.edu.cn

An X-ray crystal structure of the resulting rotaxane revealed that the gem-dimethyl groups on the indoline squaraine force a wider separation between the macrocycle's anthracene sidewalls. tandfonline.compku.edu.cn This steric effect reduces the electronic interaction between the encapsulated dye and the macrocycle, which has a direct impact on the photophysical properties of the system. pku.edu.cn Encapsulation leads to a significant, ten-fold enhancement in the squaraine's fluorescence quantum yield and alters its emission profile. tandfonline.compku.edu.cn One such rotaxane emits orange light (560–650 nm), completing a palette of squaraine rotaxane fluorophores that span the visible and near-infrared spectrum. pku.edu.cn

| Property | Free Squaraine Dye | Encapsulated Squaraine Rotaxane | Reference |

|---|---|---|---|

| Emission Range | Not specified | 560–650 nm (Orange) | pku.edu.cn |

| Fluorescence Quantum Yield (Φf) | Baseline | ~10-fold enhancement | tandfonline.compku.edu.cn |

| Absorption/Emission Bands | Baseline | Smaller red shift compared to other rotaxanes | tandfonline.compku.edu.cn |

The squaraine rotaxane is a quintessential example of host-guest chemistry, where the tetralactam macrocycle acts as the "host" and the 3,3-dimethylindoline squaraine dye is the "guest." This encapsulation strategy is a powerful tool to protect the guest molecule and modulate its properties. pku.edu.cnchemrxiv.org The dynamic, non-covalent interactions inherent in these systems can be designed to respond to external stimuli, making them promising for applications in diagnostics and therapy (theranostics). nih.gov

The utility of the 3,3-dimethylindole scaffold in host-guest chemistry is not limited to squaraine dyes. Studies have shown that a fluorescent cationic surfactant based on a 2-phenyl-3,3-dimethyl-3H-indole core can form a stable 1:3 guest-to-host, rotaxane-like inclusion complex with β-cyclodextrin, a different type of macrocyclic host. pku.edu.cnacs.org This demonstrates the versatility of the indole structure in forming inclusion complexes with various hosts, driven primarily by hydrophobic interactions. acs.org

Such supramolecular systems have significant potential in biomedical applications. Rotaxane-based architectures can be used as platforms for molecular imaging agents, for example, by attaching targeting groups that bind to cancer biomarkers. chemrxiv.org The improved stability and enhanced fluorescence of the encapsulated dyes make them effective probes for fluorescence microscopy and in vivo imaging. pku.edu.cn

Theoretical and Computational Chemistry of 4 Methoxy 3,3 Dimethylindoline

Simulation of Spectroscopic Properties

Computational chemistry offers robust methods for the simulation of spectroscopic properties, providing a means to predict and interpret experimental spectra. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in calculating the properties that govern how 4-Methoxy-3,3-dimethylindoline interacts with electromagnetic radiation.

The simulation of infrared (IR) spectra through the calculation of vibrational frequencies is a cornerstone of computational chemistry for structural elucidation. For a molecule like this compound, these calculations are typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311G(d,p)). researchgate.netepstem.net The process begins with the geometry optimization of the molecule to find its lowest energy conformation. Subsequently, a frequency calculation is performed on the optimized structure. The results yield a set of normal vibrational modes, each with a specific frequency and intensity. mdpi.com

These calculated frequencies correspond to the energies of molecular vibrations, such as the stretching and bending of bonds (e.g., C-H, C-N, C-O) and the deformation of the ring systems. nih.gov The calculated IR intensities are crucial for predicting the appearance of the spectrum. A comparison between the computed spectrum and an experimental Fourier-transform infrared (FT-IR) spectrum can confirm the molecular structure and the successful synthesis of the compound. researchgate.net While specific computational studies on this compound are not prevalent in the reviewed literature, the table below presents typical vibrational modes and their expected frequency ranges for indoline (B122111) and methoxy-substituted aromatic compounds, as would be predicted by DFT calculations.

Table 1: Representative Calculated Vibrational Frequencies for Indoline-type Structures This table is illustrative and based on general findings for related compounds. Specific frequencies for this compound would require a dedicated DFT calculation.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3350 - 3500 | Stretching of the amine bond in the indoline ring. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene (B151609) ring. nih.gov |

| Aliphatic C-H Stretch | 2850 - 3000 | Asymmetric and symmetric stretching of C-H bonds in the methyl and methylene (B1212753) groups. nih.gov |

| C=C Aromatic Stretch | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring. nih.gov |

| C-N Stretch | 1250 - 1350 | Stretching of the carbon-nitrogen bond in the five-membered ring. nih.gov |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Asymmetric stretching of the ether linkage in the methoxy (B1213986) group. nih.gov |

| C-O-C Symmetric Stretch | 1000 - 1075 | Symmetric stretching of the ether linkage in the methoxy group. nih.gov |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for verifying molecular structures. The most common method for these calculations is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework. gaussian.comcomp-gag.org This approach calculates the magnetic shielding tensors for each nucleus in the molecule. gaussian.com The isotropic shielding value is then converted into a chemical shift (δ) by referencing it to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). conicet.gov.ar

For this compound, a GIAO-DFT calculation would predict the specific ¹H and ¹³C chemical shifts for each unique atom in the structure. The accuracy of these predictions is highly dependent on the level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). beilstein-journals.orgmdpi.com Modern computational methods can achieve high accuracy, with mean absolute errors often less than 0.2 ppm for ¹H shifts and 1-2 ppm for ¹³C shifts compared to experimental data. d-nb.info Although specific calculated data for this compound is not available in the cited literature, the following table provides illustrative predicted chemical shifts based on the known effects of its functional groups.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following values are representative examples based on typical chemical shifts for similar structures and are not from a specific GIAO calculation of the target molecule.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| Aromatic Protons (C5, C6, C7) | ¹H | 6.5 - 7.2 | Protons on the benzene ring, influenced by the electron-donating methoxy group. |

| Methoxy Protons (-OCH₃) | ¹H | ~3.8 | Protons of the methoxy group, typically found in this region. |

| Methylene Protons (-CH₂-) | ¹H | ~3.0 - 3.5 | Protons on the five-membered ring adjacent to the nitrogen. |

| gem-Dimethyl Protons (-C(CH₃)₂) | ¹H | ~1.3 | Protons of the two methyl groups at the C3 position. |

| Quaternary Carbon (C3) | ¹³C | ~45 - 55 | The sp³-hybridized carbon atom bearing the two methyl groups. |

| Methylene Carbon (C2) | ¹³C | ~50 - 60 | The sp³-hybridized carbon atom in the five-membered ring. |

| Methoxy Carbon (-OCH₃) | ¹³C | ~55 | The carbon atom of the methoxy group. |

| Aromatic Carbons | ¹³C | 110 - 160 | Carbons of the benzene ring, with shifts influenced by the methoxy and fused amine groups. |

Time-dependent density functional theory (TD-DFT) is the premier computational method for simulating ultraviolet-visible (UV-Vis) absorption spectra. scielo.org.zayoutube.com It calculates the energies of electronic excitations from the ground state to various excited states. researchgate.net For a molecule like this compound, these calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netnih.gov

The electronic transitions in indoline derivatives are typically dominated by π → π* transitions associated with the aromatic system. nih.gov The presence of the methoxy group (an auxochrome) and the nitrogen lone pair, which can participate in n → π* transitions, significantly influences the spectrum. scielo.org.za TD-DFT calculations, often using functionals like CAM-B3LYP which are optimized for charge-transfer excitations, can accurately model these effects. nih.gov The simulated spectrum helps in assigning the bands observed in experimental UV-Vis spectra to specific electronic transitions, such as the characteristic ¹Lₐ and ¹Lₑ bands of indole-like chromophores. nih.gov

Table 3: Predicted Electronic Transitions and Absorption Maxima for this compound This table presents typical electronic transitions expected for an indoline chromophore. The λmax values are illustrative and would need to be confirmed by a specific TD-DFT calculation.

| Transition Type | Description | Predicted λmax Range (nm) |

| π → π* (¹Lₐ band) | Excitation within the aromatic π-system, typically higher in energy and intensity. | 220 - 260 |

| π → π* (¹Lₑ band) | Excitation within the aromatic π-system, typically lower in energy and showing more vibrational fine structure. | 270 - 300 |

| n → π | Excitation of a non-bonding electron (from N or O) to an anti-bonding π orbital. Often lower in intensity. | 300 - 340 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mit.edu By mapping the potential energy surface (PES) of a reaction, chemists can identify the most plausible pathways, characterize fleeting transition states, and understand the factors controlling reaction rates and selectivity.

A transition state (TS) represents the highest energy point along a reaction coordinate, an unstable configuration that cannot be isolated experimentally. savemyexams.com Computationally, a TS is located as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency. researchgate.net This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product.

Once a candidate TS structure is located, its identity must be confirmed. This is achieved through an Intrinsic Reaction Coordinate (IRC) calculation. scm.comepfl.ch An IRC analysis involves following the reaction path downhill from the transition state in both the forward and reverse directions. faccts.de A true transition state must connect smoothly to the reactant and product minima on the potential energy surface. researchgate.net This analysis provides a dynamic picture of bond breaking and bond formation throughout the reaction process. For a reaction involving this compound, such as an electrophilic aromatic substitution, IRC analysis would verify that the calculated transition state indeed connects the initial indole-electrophile complex to the final substituted product. rsc.org

By calculating the energies of the reactants, products, and any intermediates and transition states, a reaction energy profile can be constructed. researchgate.net This profile, also known as a reaction coordinate diagram, plots the relative free energy of the system against the reaction coordinate, providing a clear visual representation of the entire reaction pathway. savemyexams.com

Analysis of Electron Density Transfer in Reaction Progress

The analysis of electron density transfer during a chemical reaction is fundamental to understanding reaction mechanisms and reactivity. mdpi.com For this compound, the distribution and flow of electron density are heavily influenced by its substituents. The methoxy group at the 4-position and the nitrogen atom's lone pair both act as strong electron-donating groups, increasing the π-electron density of the indole (B1671886) nucleus. chim.it This enhanced electron density makes the molecule particularly susceptible to electrophilic attack.

Natural Bond Orbital (NBO) analysis is a powerful computational tool for dissecting the electronic structure and understanding electron delocalization. uni-muenchen.denumberanalytics.com It translates the complex wavefunction into a localized Lewis structure of chemical bonds and lone pairs. uni-muenchen.de For this compound, NBO analysis would reveal significant delocalization interactions, primarily from the nitrogen lone pair (n) and the oxygen lone pairs of the methoxy group into the antibonding π* orbitals of the aromatic ring. These n → π* interactions are key contributors to the molecule's high nucleophilicity and are fundamental to the changes in electron density observed as a reaction proceeds.

During a reaction, the progress of electron density transfer can be monitored by analyzing the changes in NBO charges and orbital occupancies along the reaction coordinate. For instance, in an electrophilic aromatic substitution, the electron density from the indole system is transferred to the incoming electrophile. This process can be modeled computationally to map the flow of electrons and identify the transition state's electronic nature. beilstein-journals.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a | Type of Interaction | Implication for Reactivity |

| LP (1) N | π* (Benzene Ring) | High | Hyperconjugation | Increases nucleophilicity of the aromatic system. |

| LP (1) O (Methoxy) | π* (Benzene Ring) | Moderate-High | Resonance | Enhances electron density on the aromatic ring, activating it for electrophilic attack. chim.it |

| σ (C-H, Methyl) | σ* (Adjacent Bonds) | Low | Hyperconjugation | Minor electronic contribution, primarily steric influence. |

aE(2) represents the stabilization energy from second-order perturbation theory in NBO analysis. Values are qualitative and based on principles from studies on analogous substituted aromatic systems. uni-muenchen.de

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. colab.ws The structure of this compound allows for a variety of NCIs, which can be investigated using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis. mdpi.comresearchgate.net

The primary non-covalent interactions involving this compound include:

Hydrogen Bonding: The secondary amine (N-H) group is a potent hydrogen bond donor. The oxygen atom of the methoxy group, with its lone pairs, serves as a hydrogen bond acceptor. These interactions are significant in forming dimers or extended networks in the condensed phase. beilstein-journals.org

π-Interactions: The electron-rich aromatic ring can participate in π-π stacking with other aromatic systems. Furthermore, C-H···π interactions can occur where C-H bonds from the methyl groups or the aromatic ring act as donors to a π-system of an adjacent molecule. beilstein-journals.org The electron-donating methoxy group enhances the π-electron density of the ring, potentially strengthening its interactions with electron-deficient aromatic rings. chim.it

Steric Effects: The two methyl groups at the C3 position are a defining feature. These gem-dimethyl groups introduce significant steric bulk, which can prevent planar stacking and influence the geometry of intermolecular assemblies, potentially favoring non-planar arrangements to minimize steric repulsion. nd.edu

Computational analysis can quantify the energies of these different interactions. beilstein-journals.org For example, Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion, providing a detailed understanding of the forces governing molecular association. mdpi.com NCI plots, derived from RDG analysis, visually distinguish between stabilizing hydrogen bonds, weaker van der Waals interactions, and destabilizing steric clashes.

| Type of Interaction | Donor Group(s) | Acceptor Group(s) | Expected Nature and Strength |

| Hydrogen Bond | N-H | O (methoxy), N (amine) | Strong, directional; crucial for self-assembly. beilstein-journals.org |

| Hydrogen Bond | C-H (Aromatic, Methyl) | O (methoxy) | Weak C-H···O interactions contributing to crystal packing stability. beilstein-journals.org |

| π-π Stacking | Indoline Aromatic Ring | Aromatic Ring of another molecule | Moderate; influenced by substituent electronics and sterics. |

| C-H···π Interaction | C-H (Methyl, Aromatic) | Indoline Aromatic Ring | Weak to moderate; contributes to stabilizing packed structures. beilstein-journals.org |

| Steric Repulsion | gem-Dimethyl groups | Approaching molecule | Strong, short-range; dictates accessible intermolecular geometries. nd.edu |

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 3,3 Dimethylindoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering detailed information about the molecular framework, connectivity, and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the cornerstones of structural analysis for 4-methoxy-3,3-dimethylindoline derivatives. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

For instance, in the analysis of 1-benzyl-4-methoxy-3,3-dimethylindoline , the ¹H NMR spectrum (recorded in CDCl₃ at 500 MHz) shows a characteristic multiplet between δ 7.38 and 7.23 ppm corresponding to the five protons of the benzyl (B1604629) group. rsc.org The aromatic proton of the indoline (B122111) ring at the 5-position appears as a triplet at δ 7.04 ppm, and the proton at the 6-position shows as a doublet at δ 6.30 ppm. rsc.org

Similarly, the ¹³C NMR spectrum provides key structural data. In a derivative like 4-methoxy-1,3,3-trimethylindoline , the carbon signals are distinct. The spectrum (recorded in CDCl₃ at 101 MHz) shows quaternary carbons of the indoline core, methoxy (B1213986) carbons, and methyl group carbons at specific chemical shifts, confirming the molecular structure. rsc.org

Detailed NMR data for representative derivatives are presented below.

Interactive Table: ¹H and ¹³C NMR Data for Selected this compound Derivatives

| Compound Name | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | Reference |

| 1-benzyl-4-methoxy-3,3-dimethylindoline | 7.38 – 7.23 (m, 5H), 7.04 (t, J = 8.0 Hz, 1H), 6.30 (d, J = 8.2 Hz, 1H) | Not explicitly detailed in the provided search result. | rsc.org |

| 4-methoxy-1,3,3-trimethylindoline | 5.87 (d, J = 2.0 Hz, 1H), 5.76 (d, J = 2.0 Hz, 1H), 3.78 (s, 3H), 3.77 (s, 3H), 3.04 (s, 2H), 2.72 (s, 3H), 1.34 (s, 6H) | 161.6, 157.1, 154.4, 116.4, 88.9, 87.4, 71.2, 55.5, 55.3, 40.4, 36.0, 26.5 | rsc.org |

| methyl 4-methoxy-1,3,3-trimethylindoline-6-carboxylate | 7.16 – 7.06 (m, 2H), 6.59 (dd, J = 7.6, 1.4 Hz, 1H), 3.88 (s, 3H), 3.06 (s, 2H), 2.75 (s, 3H), 1.42 (s, 6H) | 168.6, 153.6, 138.4, 127.7, 127.7, 119.4, 110.7, 71.7, 51.9, 41.8, 36.1, 25.6 | rsc.org |

To further resolve complex structures and establish unambiguous atomic connectivity, two-dimensional (2D) NMR techniques are utilized. These experiments correlate NMR signals to reveal neighboring nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to map out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together different molecular fragments and assigning quaternary carbons.

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing insights into crystalline structure, polymorphism, and intermolecular interactions. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR measures these interactions, yielding information about the local environment and packing of molecules in a crystal lattice. unito.itresearchgate.net

For indole (B1671886) derivatives, ssNMR has been used to study reaction mechanisms in solvent-free conditions, identifying and characterizing intermediate species that exist only in the solid or melt phase. unito.itrsc.org By analyzing the chemical shifts and dipolar interactions in the solid state, researchers can understand how molecules are arranged and interact in their crystalline form. researchgate.net This is particularly valuable for studying polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. The main signal intensities in solid-state ¹⁵N NMR of related coal samples, which contain indole-like structures, appear in the region characteristic of pyrrole (B145914) and indole derivatives. csic.es

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. For derivatives of this compound, IR spectra provide clear evidence for the presence of specific functional groups. For example, the IR spectrum of 4-methoxy-1,3,3-trimethylindoline shows characteristic peaks for C-H stretching of alkyl groups (ν 2953, 2863, 2838 cm⁻¹), aromatic C=C stretching (ν 1607 cm⁻¹), and strong C-O stretching from the methoxy group (ν 1247, 1218 cm⁻¹). rsc.org

Interactive Table: Infrared (IR) Data for Selected this compound Derivatives

| Compound Name | Key IR Absorptions (ν, cm⁻¹) | Reference |

| 4-methoxy-1,3,3-trimethylindoline | 2953, 2863, 2838, 2805, 1607, 1460, 1247, 1218, 1068, 800 | rsc.org |

| methyl 4-methoxy-1,3,3-trimethylindoline-6-carboxylate | 2952, 2865, 2804, 1724, 1595, 1446, 1328, 1267, 1127, 1099, 1058, 868, 777, 754 | rsc.org |

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. While specific Raman data for this compound derivatives were not found, the technique is broadly applied in the structural analysis of organic molecules to provide a more complete vibrational profile.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. uchicago.edu This is a critical step in confirming the identity of a newly synthesized compound.

For derivatives of this compound, HRMS using techniques like Electrospray Ionization (ESI) is commonly employed. For 4-methoxy-1,3,3-trimethylindoline , the calculated mass for the protonated molecule [M+H]⁺ is 222.1489, which closely matches the experimentally observed mass of 222.1493, confirming the molecular formula C₁₃H₁₉NO₂. rsc.org This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Table: High-Resolution Mass Spectrometry (HRMS) Data for Selected Derivatives

| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

| 4-methoxy-1,3,3-trimethylindoline | C₁₃H₁₉NO₂ | [M+H]⁺ | 222.1489 | 222.1493 | rsc.org |

| methyl 4-methoxy-1,3,3-trimethylindoline-6-carboxylate | C₁₃H₁₇NO₂ | [M+H]⁺ | 220.1332 | 220.1333 | rsc.org |

| 4-(methoxymethoxy)-1,3,3-trimethylindoline | C₁₂H₁₇NO | [M+H]⁺ | 192.1383 | 192.1389 | rsc.org |

Tandem Mass Spectrometry (MS/MS) for Structural Information